molecular formula C11H13ClO2 B8712133 2-Chloro-4-(oxan-4-yl)phenol CAS No. 62071-42-5

2-Chloro-4-(oxan-4-yl)phenol

Cat. No.: B8712133
CAS No.: 62071-42-5
M. Wt: 212.67 g/mol
InChI Key: CFUJELSQEDCPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(oxan-4-yl)phenol is a chemical compound of interest in organic and medicinal chemistry research. It features a phenol ring substituted with a chlorine atom at the 2-position and a tetrahydropyran (oxan-4-yl) group at the 4-position. This structure combines a polar, hydrogen-bonding phenolic group with a chloro substituent and an aliphatic ether ring, making it a potential intermediate for synthesizing more complex molecules. The oxan-4-yl (tetrahydropyranyl) group is a versatile structural motif, sometimes used to modulate the physicochemical properties of a compound, such as its solubility and metabolic stability . As a building block, this phenol may be investigated for the development of compounds with potential biological activities. Similar chlorinated phenolic compounds are frequently explored in various research areas, including as intermediates for materials science, agrochemicals, and pharmaceutical candidates . For example, structural analogs like dihydrobenzoxathiins have been studied as selective estrogen receptor modulators (SERMs), and other derivatives serve as intermediates for antifungal agents . This product is intended for research purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62071-42-5

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-chloro-4-(oxan-4-yl)phenol

InChI

InChI=1S/C11H13ClO2/c12-10-7-9(1-2-11(10)13)8-3-5-14-6-4-8/h1-2,7-8,13H,3-6H2

InChI Key

CFUJELSQEDCPFP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 4 Oxan 4 Yl Phenol

Retrosynthetic Analysis of the Target Structure: Strategic Bond Disconnections

A retrosynthetic analysis of 2-Chloro-4-(oxan-4-yl)phenol (I) suggests several key bond disconnections to identify potential starting materials and synthetic routes. The most logical disconnections are at the C-Cl bond and the C-C bond connecting the phenyl ring to the oxane moiety.

Disconnection of the C-Cl bond: This leads back to 4-(oxan-4-yl)phenol (B3054824) (II) as a key intermediate. The chloro group can then be introduced ortho to the hydroxyl group via electrophilic chlorination. This approach benefits from the activating and ortho-, para-directing nature of the hydroxyl group.

Disconnection of the C-C bond: This disconnection points towards two primary strategies:

Friedel-Crafts type reaction: This would involve a phenol (B47542) derivative and an oxane-containing electrophile. For instance, the reaction of 2-chlorophenol (B165306) with a suitable tetrahydropyran-4-yl derivative under Friedel-Crafts conditions.

Cross-coupling reaction: This approach would utilize a halogenated phenol and an organoborane derivative of oxane, or vice-versa, in a Suzuki-Miyaura coupling reaction.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Approaches to Introducing the Chloro Substituent on the Phenolic Ring

The introduction of a chlorine atom at the C2 position of the phenolic ring is a critical step in the synthesis of the target molecule. Several methods can be employed, each with its own set of advantages and limitations.

Direct Electrophilic Halogenation Strategies on Aromatic Precursors

Direct electrophilic chlorination of 4-(oxan-4-yl)phenol (II) is a straightforward approach. The hydroxyl group activates the aromatic ring, directing the incoming electrophile to the ortho and para positions. Since the para position is already substituted, chlorination is expected to occur primarily at the ortho position.

Common chlorinating agents for this transformation include:

Sulfuryl chloride (SO₂Cl₂): This reagent is often used for the chlorination of phenols. The reaction can be carried out in a variety of solvents, and its selectivity can sometimes be influenced by the reaction conditions. cardiff.ac.uk

N-Chlorosuccinimide (NCS): NCS is a milder chlorinating agent and is frequently used when other sensitive functional groups are present in the molecule. nih.govresearchgate.net The use of a catalyst can enhance the regioselectivity of the chlorination. researchgate.net

Hypochlorous acid (HOCl): Generated in situ, this reagent can also be used for the chlorination of phenols, though it can sometimes lead to the formation of ring-cleaved byproducts, especially with excess chlorine. escholarship.org

Chlorinating AgentCatalyst/ConditionsKey Features
Sulfuryl chloride (SO₂Cl₂)Lewis acids, solvent-freeCan provide high yields, but may require optimization for regioselectivity. cardiff.ac.uk
N-Chlorosuccinimide (NCS)Lewis basic selenoether catalystOffers high ortho-selectivity for phenols. researchgate.netnsf.gov
Hypochlorous acid (HOCl)Aqueous conditionsCan be effective but may lead to over-chlorination or side reactions. escholarship.org

Transition-Metal Catalyzed Cross-Coupling for Halogen Introduction

While less common for direct chlorination of phenols compared to electrophilic methods, transition-metal catalyzed cross-coupling can be a powerful tool for introducing halogens. acs.org Palladium-catalyzed reactions, for instance, have been developed for the C-H chlorination of phenols. nih.govrsc.org These methods often employ a directing group to achieve high regioselectivity. For the synthesis of this compound, a directing group could be installed on the hydroxyl group of 4-(oxan-4-yl)phenol, followed by palladium-catalyzed chlorination and subsequent removal of the directing group.

Strategies Involving Functional Group Interconversion (e.g., from Nitro or Amino Precursors)

An alternative strategy involves the introduction of a chloro group via functional group interconversion from a precursor containing a nitro or amino group.

From a Nitro Precursor: A common route involves the nitration of a suitable precursor, followed by reduction of the nitro group to an amino group, and finally a Sandmeyer reaction to introduce the chlorine atom. For example, 4-nitrophenol (B140041) can be chlorinated to give 2-chloro-4-nitrophenol (B164951). google.comgoogle.com This intermediate can then be reduced to 2-chloro-4-aminophenol google.comgoogle.com which can be further modified. The nitration of phenols can be achieved with high regioselectivity for the ortho position using reagents like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in the presence of sodium bicarbonate. arkat-usa.orgnih.gov

From an Amino Precursor: If a suitable amino-substituted precursor is available, the Sandmeyer reaction provides a reliable method for introducing a chlorine atom. This involves the diazotization of the amino group with nitrous acid, followed by treatment with a copper(I) chloride solution.

Strategies for Incorporating the Oxan-4-yl Moiety

The introduction of the oxan-4-yl (tetrahydropyran-4-yl) group onto the phenolic backbone is another key synthetic challenge.

Carbon-Carbon Bond Forming Reactions

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. libretexts.orgnih.govnih.govrsc.org In the context of synthesizing this compound, this could involve the coupling of a boronic acid or ester derivative of oxane with a halogenated phenol. A potential route would be the coupling of 4-bromo-2-chlorophenol (B165030) or a protected version thereof with (oxan-4-yl)boronic acid. The reaction is typically catalyzed by a palladium complex in the presence of a base. libretexts.org

Reactant 1Reactant 2CatalystKey Features
(4-Bromo-2-chlorophenyl) derivative(Oxan-4-yl)boronic acidPd(PPh₃)₄, baseForms the C-C bond between the phenyl and oxane rings.
2-Chloro-4-iodophenol(Oxan-4-yl)boronic acidPd(OAc)₂, ligand, baseThe choice of halide on the phenol can influence reactivity.

Friedel-Crafts Alkylation/Acylation with Tetrahydropyran-4-yl Derivatives:

The Friedel-Crafts reaction offers a classical approach to forming carbon-carbon bonds with aromatic rings. researchgate.netrsc.orgnih.govacs.org

Friedel-Crafts Alkylation: This would involve the reaction of 2-chlorophenol with a reactive derivative of tetrahydropyran (B127337), such as 4-chlorotetrahydropyran (B167756) or tetrahydropyran-4-ol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The hydroxyl group of the phenol directs the alkylation to the para position.

Friedel-Crafts Acylation: A related approach is the Friedel-Crafts acylation, which would involve reacting 2-chlorophenol with tetrahydropyran-4-carbonyl chloride in the presence of a Lewis acid. This would form a ketone intermediate, which would then need to be reduced to the desired methylene (B1212753) bridge of the oxan-4-yl group. This two-step process can sometimes offer better control and avoid some of the side reactions associated with Friedel-Crafts alkylation.

Nucleophilic Aromatic Substitution with Oxan-4-ol Derivatives

A primary and direct approach to the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction. This strategy typically employs a doubly activated aryl halide, where an electron-withdrawing group ortho or para to the leaving group facilitates nucleophilic attack. In the context of this compound synthesis, a plausible precursor would be a 2-chloro-4-halophenol, with the halogen at the 4-position (e.g., fluorine or bromine) serving as the leaving group. The nucleophile in this proposed reaction would be an oxan-4-olate, generated in situ from oxan-4-ol using a suitable base.

The general mechanism for SNAr involves the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the desired product. The presence of the chloro group and the phenolic hydroxyl group (which may be protected during the reaction) on the aromatic ring influences the reactivity and regioselectivity of the substitution.

While direct SNAr on unactivated aryl halides is challenging, the reaction can be driven under more forcing conditions, such as high temperatures and pressures, or by using a strong base to generate a highly reactive nucleophile. libretexts.org A potential synthetic route is outlined below:

Proposed Reaction Scheme:

Generated code

Table 1: Proposed Reaction Conditions for Nucleophilic Aromatic Substitution

ParameterConditionRationale
Starting Material 2-Chloro-4-fluorophenol or 2-Chloro-4-bromophenolFluorine is an excellent leaving group for SNAr. Bromine can also be used.
Nucleophile Oxan-4-olThe source of the tetrahydropyran moiety.
Base Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)To deprotonate oxan-4-ol, forming the alkoxide nucleophile.
Solvent Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)Polar aprotic solvents stabilize the charged intermediate.
Temperature 80-150 °CHigher temperatures are often required to overcome the activation energy.

It is important to note that competitive side reactions, such as etherification at the phenolic hydroxyl group, could occur. Therefore, protection of the phenol, for instance as a methoxymethyl (MOM) ether or a benzyl (B1604629) ether, might be necessary prior to the SNAr reaction, followed by a deprotection step.

Intramolecular Cyclization Reactions for Tetrahydropyran Formation

An alternative synthetic strategy involves the construction of the tetrahydropyran ring onto a pre-functionalized 2-chlorophenol derivative through an intramolecular cyclization reaction. This approach offers a powerful means to form the heterocyclic ring with potentially high stereocontrol if chiral centers were present. Several methods for the formation of tetrahydropyran rings via intramolecular cyclization have been developed. researchgate.netnih.gov

One such method is the intramolecular Williamson ether synthesis. This would involve a 2-chlorophenol derivative bearing a side chain with a terminal leaving group, such as a halide or a tosylate. Treatment with a base would induce cyclization to form the tetrahydropyran ring.

Another powerful method is the acid-catalyzed intramolecular hydroalkoxylation of an unsaturated alcohol. researchgate.net In this scenario, a 2-chlorophenol would be alkylated with a suitable alkenyl chain. Subsequent exposure to an acid catalyst would promote the cyclization to form the tetrahydropyran ring.

The Prins cyclization is another relevant reaction, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. nih.gov A variation of this could be adapted to form the tetrahydropyran ring on the phenolic substrate.

Table 2: Comparison of Intramolecular Cyclization Strategies

Cyclization MethodKey PrecursorCatalyst/ReagentAdvantages
Williamson Ether Synthesis2-Chlorophenol with a C5 side chain ending in a good leaving groupBase (e.g., NaH)Well-established, reliable
Intramolecular Hydroalkoxylation2-Chlorophenol with a pent-4-en-1-yloxy side chainAcid (e.g., CSA, TsOH) or metal catalyst (e.g., Pt, Ag) researchgate.netAtom economical, can be stereoselective
Prins CyclizationA homoallylic alcohol derivative of 2-chlorophenol reacting with a carbonyl compoundLewis or Brønsted acid (e.g., TiCl4, CSA) nih.govForms C-C and C-O bonds in one step

Optimization of Reaction Conditions and Yield for Scalable Synthesis

For the large-scale production of this compound, optimization of the chosen synthetic route is crucial to maximize yield, purity, and cost-effectiveness while ensuring safety and environmental sustainability. Key parameters for optimization include the choice of reagents, catalyst, solvent, reaction temperature, and reaction time.

In the case of the nucleophilic aromatic substitution pathway, optimization would focus on:

Catalyst Selection: While often uncatalyzed, the use of copper or palladium catalysts could potentially lower the required reaction temperature and improve yields, although this is more common for other types of cross-coupling reactions.

Base Selection and Stoichiometry: The choice and amount of base are critical. A strong, non-nucleophilic base is preferred to avoid side reactions. The stoichiometry must be carefully controlled to ensure complete reaction without promoting by-product formation.

Solvent Effects: The polarity and boiling point of the solvent can significantly impact reaction rates and solubility of reactants and products. A solvent that facilitates easy product isolation is desirable for scalable synthesis.

Work-up and Purification: Developing a robust and scalable purification protocol, such as crystallization or distillation, is essential to obtain the product in high purity.

For intramolecular cyclization routes, optimization might involve screening different catalysts to find one that provides high turnover numbers and selectivity. researchgate.net The concentration of the substrate is also a critical parameter in intramolecular reactions to favor the desired cyclization over intermolecular polymerization.

Table 3: Key Parameters for Optimization of a Generic SNAr Reaction

ParameterRange/OptionsGoal of Optimization
Temperature 25 - 200 °CMinimize side reactions, reduce energy consumption
Reactant Ratio 1:1 to 1:1.5 (Aryl Halide:Nucleophile)Maximize conversion of the limiting reagent
Base K2CO3, Cs2CO3, NaH, KOtBuAchieve efficient reaction with minimal by-products
Solvent DMF, DMSO, NMP, TolueneImprove solubility, reaction rate, and ease of work-up
Reaction Time 1 - 48 hoursAchieve complete reaction without product degradation

Development of Stereoselective Synthetic Pathways

The issue of stereoselectivity arises in the synthesis of molecules that possess chiral centers. A stereoselective synthesis is one that produces a predominance of one stereoisomer over others.

In the case of this compound, the molecule is achiral. The oxane ring is substituted at the 4-position, which is not a stereocenter. The molecule possesses a plane of symmetry that passes through the chlorine atom, the phenolic oxygen, and the C1 and C4 atoms of the oxane ring. Therefore, stereoselective synthesis is not applicable to this particular compound as no stereoisomers exist.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Oxan 4 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

A cornerstone of modern organic chemistry, NMR spectroscopy provides detailed information about the molecular structure of a compound.

¹H NMR Spectroscopy for Proton Environment Analysis

This technique would reveal the number of different types of protons, their chemical environments, and their proximity to other protons. For 2-Chloro-4-(oxan-4-yl)phenol, one would expect to observe distinct signals for the aromatic protons, the protons on the oxane ring, and the phenolic hydroxyl proton. The splitting patterns (singlets, doublets, triplets, etc.) and coupling constants would allow for the assignment of each proton to its specific position in the molecule. However, no published ¹H NMR spectra for this compound could be found.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. For the target compound, distinct signals would be expected for the aromatic carbons (both those bonded to hydrogen and the quaternary carbons bonded to the chloro, hydroxyl, and oxane substituents) and the carbons of the oxane ring. The chemical shifts of these signals would provide insight into the electronic environment of each carbon atom. As with ¹H NMR, no experimental ¹³C NMR data are available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

2D NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, confirming the arrangement of protons on the aromatic and oxane rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which atoms are close to each other in space, which is important for determining the compound's conformation.

The absence of any of these 2D NMR datasets makes a comprehensive structural assignment impossible.

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, one would anticipate characteristic bands for the O-H stretch of the phenol (B47542), C-O stretching of the phenol and the ether in the oxane ring, C-H stretches (both aromatic and aliphatic), C=C stretching of the aromatic ring, and the C-Cl stretch. While general spectral regions for these functional groups are known, the specific wavenumbers and intensities for this molecule are not documented.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the confirmation of its elemental formula. The fragmentation pattern observed in the mass spectrum provides further structural information as the molecule breaks apart in a predictable manner. For this compound (C₁₁H₁₃ClO₂), the expected monoisotopic mass would be approximately 212.0604 g/mol . Analysis of the isotopic pattern, particularly the M+2 peak due to the presence of the ³⁷Cl isotope, would confirm the presence of a chlorine atom. neu.edu.tr However, no experimental mass spectra have been published.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation and Conformational Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the connectivity and conformation of this compound. The search for a crystal structure of this compound in crystallographic databases was unsuccessful.

Computational and Theoretical Investigations of 2 Chloro 4 Oxan 4 Yl Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has become a primary method for the quantum chemical study of medium-sized organic molecules due to its balance of computational cost and accuracy in accounting for electron correlation. researchgate.net

The electronic properties of a molecule are fundamental to its reactivity and interactions. Key descriptors derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive. For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom, indicating these are the primary sites for electrophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to denote different potential values: red and yellow areas indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating regions prone to nucleophilic attack. researchgate.net For a molecule like 2-Chloro-4-(oxan-4-yl)phenol, the most negative regions are expected to be localized around the phenolic oxygen atom and the chlorine atom due to the high electronegativity of these atoms. This suggests these sites are the most likely to be involved in interactions with electrophiles. researchgate.net

Table 1: Calculated Electronic Properties of a Substituted Phenol Analogue.
ParameterValue (eV)
EHOMO-9.85
ELUMO-3.29
Energy Gap (ΔE)6.56

Note: The data in the table is for a representative substituted phenol and is intended to be illustrative of the types of values obtained from DFT calculations.

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, which is invaluable for interpreting experimental spectra.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts, particularly for 1H and 13C nuclei, are a powerful tool for structure elucidation. chemicalbook.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used. liverpool.ac.uk The calculated shifts can be compared with experimental data to confirm the molecular structure. For phenolic compounds, the chemical shift of the hydroxyl proton is particularly sensitive to its environment, including solvent effects and hydrogen bonding. nih.gov The presence of the electron-withdrawing chlorine atom and the oxane ring in this compound will influence the chemical shifts of the aromatic protons. ucl.ac.uk

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. researchgate.net These calculations help in the assignment of the various vibrational modes observed in experimental spectra. ijaemr.com For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl group, C-Cl stretching, C-O stretching, and various vibrations of the phenyl and oxane rings. researchgate.netias.ac.in Comparing the calculated frequencies with experimental IR and Raman spectra helps to confirm the molecular structure and provides insight into the strength of specific bonds. researchgate.net

Table 2: Selected Calculated vs. Experimental Vibrational Frequencies (cm-1) for a Substituted Phenol.
Vibrational ModeCalculated Frequency (Scaled)Experimental FrequencyAssignment
ν(O-H)36163616O-H Stretch
ν(C-O)12921292C-O Stretch
ν(C-Cl)--C-Cl Stretch
β(O-H)11751175O-H In-plane bend

Note: The data presented is for 2-bromo-4-chloro phenol and serves as an illustrative example. researchgate.net The C-Cl stretching frequency is expected but not explicitly listed in the provided reference data.

The three-dimensional structure of a molecule is crucial to its function. Computational methods can determine the most stable conformation (the global minimum on the potential energy surface) and identify other low-energy conformers. researchgate.net For this compound, key conformational variables include the orientation of the hydroxyl group and the torsional angle between the phenyl ring and the oxane substituent.

By calculating the energy as a function of these torsional angles, a potential energy surface can be generated, revealing the energy barriers between different conformations. This analysis is important for understanding the molecule's flexibility and how it might adopt different shapes to interact with biological targets or other molecules.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations typically model molecules in a vacuum or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time in an explicit solvent environment. mdpi.com MD simulations can reveal how the molecule moves, vibrates, and rotates, and how it interacts with surrounding solvent molecules. mdpi.com

For this compound, an MD simulation in a water box would show the formation and breaking of hydrogen bonds between the phenolic hydroxyl group and water molecules. It would also provide insights into the hydration of the oxane ring and the hydrophobic interactions of the chlorinated phenyl group. This information is critical for understanding the molecule's solubility and how it behaves in a biological medium.

Reactivity Descriptors and Mechanistic Insights into Chemical Transformations

DFT calculations can provide a range of reactivity descriptors that help predict how a molecule will behave in a chemical reaction. researchgate.net Besides the HOMO and LUMO energies, other descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. researchgate.net

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. researchgate.net

Fukui Functions: These functions indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. wu.ac.th

These descriptors can be used to understand the reactivity of this compound. For instance, the Fukui functions would likely confirm that the oxygen atom is a prime site for electrophilic attack, while certain carbon atoms on the phenyl ring might be more susceptible to nucleophilic attack. wu.ac.th This information is valuable for predicting the products of chemical reactions and for understanding potential metabolic pathways.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. imist.ma

Chemical Reactivity and Mechanistic Studies of 2 Chloro 4 Oxan 4 Yl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring in 2-Chloro-4-(oxan-4-yl)phenol is susceptible to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The outcome of these substitutions is dictated by the directing effects of the existing substituents: the hydroxyl (-OH), chloro (-Cl), and oxan-4-yl groups.

The hydroxyl group is a powerful activating group that strongly directs incoming electrophiles to the ortho and para positions relative to it. byjus.com Conversely, the chlorine atom is an electron-withdrawing group via induction, which deactivates the ring, yet it donates electrons weakly through resonance, making it an ortho-, para-director. stackexchange.com The oxan-4-yl group, being a secondary alkyl substituent, is weakly electron-donating and thus slightly activating, also exhibiting ortho-, para-directing effects.

Given the positions of the substituents on this compound, the C5 and C3 positions (ortho to the hydroxyl group) are the most activated sites for electrophilic attack. The C5 position is sterically unhindered, while the C3 position is flanked by the chloro group. The C6 position is also ortho to the oxan-4-yl group and meta to the hydroxyl group, making it less favored.

Table 1: Analysis of Substituent Directing Effects

SubstituentPositionElectronic Effect (Inductive/Resonance)Ring ActivityDirecting Influence
Hydroxyl (-OH)C1-I, +R (dominant)ActivatingOrtho, Para
Chloro (-Cl)C2-I (dominant), +RDeactivatingOrtho, Para
Oxan-4-ylC4+IActivatingOrtho, Para

Common electrophilic substitution reactions for phenols include:

Halogenation: Due to the highly activating nature of the hydroxyl group, halogenation can occur readily, even without a Lewis acid catalyst. byjus.com Reaction with bromine water, for example, could lead to the formation of poly-brominated products. byjus.com

Nitration: Treatment with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com In this specific molecule, nitration would likely occur at the C5 position. Using concentrated nitric acid can lead to multiple nitrations. byjus.com

Friedel-Crafts Reactions: While the hydroxyl group can interfere with Friedel-Crafts catalysts, these reactions are theoretically possible under specific conditions, likely leading to acylation or alkylation at the activated positions.

Reactions Involving the Phenolic Hydroxyl Group: Etherification and Esterification

The phenolic hydroxyl group is a key site for chemical modification, most notably through etherification and esterification reactions.

Etherification: The hydrogen of the hydroxyl group is acidic and can be removed by a base (e.g., sodium hydroxide) to form a highly nucleophilic phenoxide ion. This ion can then react with an alkyl halide in a classic Williamson ether synthesis to form an ether. organic-chemistry.org Palladium-catalyzed methods have also been developed for the allylic etherification of phenols using reagents like vinyl ethylene (B1197577) carbonate, which can proceed under mild conditions. frontiersin.org

Esterification: Phenols can be readily converted to esters by reacting them with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. This reaction is a straightforward way to introduce a wide variety of ester functionalities.

Table 2: Representative Reactions of the Phenolic Hydroxyl Group

Reaction TypeReagent ExampleBase/CatalystProduct Class
EtherificationMethyl Iodide (CH₃I)Sodium Hydroxide (NaOH)Aryl Methyl Ether
EtherificationBenzyl (B1604629) Bromide (BnBr)Potassium Carbonate (K₂CO₃)Aryl Benzyl Ether
Allylic EtherificationVinyl Ethylene CarbonatePdCl₂(dppf) / Cs₂CO₃ frontiersin.orgAryl Allyl Ether
EsterificationAcetyl Chloride (CH₃COCl)PyridineAryl Acetate Ester
EsterificationBenzoic Anhydride ((PhCO)₂O)DMAP (catalyst)Aryl Benzoate Ester

Oxidative and Reductive Transformations

The electron-rich phenolic ring and its substituents can undergo various oxidative and reductive reactions.

Oxidation: Phenols are susceptible to oxidation, which can yield different products depending on the oxidant and reaction conditions. Strong oxidizing agents can lead to the formation of benzoquinones. For instance, the oxidation of substituted chlorophenols with potassium nitrosodisulfonate has been shown to yield benzoquinone derivatives. researchgate.net In the case of this compound, oxidation could potentially form 2-chloro-1,4-benzoquinone (B1222853) derivatives. Advanced oxidation processes involving hydroxyl radicals can lead to the degradation and cleavage of the aromatic ring. nih.govnih.gov

Reduction: Reductive processes can target either the chloro group or the aromatic ring. Catalytic hydrogenation can reduce the benzene (B151609) ring to a cyclohexane (B81311) ring under high pressure and temperature. More targeted is reductive dehalogenation, where the C-Cl bond is cleaved and replaced with a C-H bond. This can be achieved using various methods, including catalytic hydrogenation with a palladium catalyst or through electrochemical means. Studies on related compounds like 2-chloro-4-nitrophenol (B164951) have shown that cathodic reduction in a microbial electrolysis cell can lead to dechlorination. eeer.org

Ring-Opening or Derivatization Reactions of the Oxan Moiety

The oxan (tetrahydropyran) ring is a saturated cyclic ether. Ethers are generally quite stable and unreactive, requiring harsh conditions to be cleaved.

Ring-Opening: Cleavage of the tetrahydropyran (B127337) ring would typically require treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), at elevated temperatures. This would proceed via protonation of the ether oxygen followed by nucleophilic attack by the halide ion, leading to a dihaloalkane or a halo-alcohol derivative.

Derivatization: The saturated oxan ring itself lacks functional groups for easy derivatization. Its primary influence on the molecule's reactivity is steric, hindering access to adjacent positions on the phenolic ring. While syntheses to create substituted tetrahydropyran rings are common ipb.ptorganic-chemistry.org, reactions to modify an existing, unsubstituted ring are limited without resorting to free-radical processes that could functionalize the C-H bonds, though this is often unselective.

Investigation of Catalytic Behavior and Reaction Pathways

The structure of this compound makes it a suitable substrate for a variety of catalytic processes, enabling its transformation into more complex molecules.

Cross-Coupling Pathways: As mentioned in section 5.2, the aryl chloride moiety is a prime site for palladium-catalyzed cross-coupling reactions. This opens up pathways to synthesize biaryl compounds (Suzuki reaction), introduce alkenyl groups (Heck reaction), or form C-N and C-O bonds (Buchwald-Hartwig amination/etherification). These reactions provide powerful tools for creating libraries of derivatives from this starting material. rsc.org

Directed C-H Functionalization: The phenolic hydroxyl group can act as a directing group in transition-metal-catalyzed C-H activation/functionalization reactions. This allows for the selective introduction of new substituents at the ortho position (C5 in this molecule), providing a direct route to biaryl compounds or other derivatives without pre-functionalization. nih.gov

Degradation Pathways: In environmental or metabolic contexts, the degradation of chlorophenols often proceeds via oxidation. nih.gov Pathways can be initiated by monooxygenase or dioxygenase enzymes, leading to hydroxylation and subsequent ring cleavage. plos.org The degradation of this compound would likely follow a similar path, starting with oxidation of the ring, potential dechlorination, and eventual breakdown into smaller aliphatic molecules. eeer.org

Synthesis and Characterization of Derivatives and Analogues of 2 Chloro 4 Oxan 4 Yl Phenol

Modification of the Chloro Substituent (e.g., Fluorination, Bromination, Iodination)

The chloro group on the phenolic ring can be substituted with other halogens, such as fluorine, bromine, or iodine, to modulate the electronic and steric properties of the molecule. Nucleophilic aromatic substitution reactions can be employed to replace the chloro group, although this can be challenging and may require harsh reaction conditions unless there are strong electron-withdrawing groups present on the ring. nih.gov

For instance, the synthesis of halogenated phenol (B47542) derivatives often involves electrophilic aromatic substitution on the corresponding phenol. A representative example is the iodination of salicylic (B10762653) acid, where iodine is introduced in the presence of hydrogen peroxide, achieving a high yield. nih.gov Similarly, chlorination of phenolic compounds can be achieved using various chlorinating agents. smolecule.com

Table 1: Examples of Halogenated Phenol Derivatives and Synthesis Notes

DerivativeParent CompoundReagents/ConditionsKey FindingsReference
3,5-diiodosalicylic acidSalicylic acidI₂, H₂O₂95% yield nih.gov
4-Chloro-5-methyl-2-(tetrahydro-2H-pyran-4-YL)phenol5-methyl-2-hydroxyphenolChlorination methods followed by reaction with tetrahydro-2H-pyran--- smolecule.com
2-(1-adamantyl)-4-bromophenol4-bromophenolAdamantan-1-ol, ion-exchange sulfonic acid resinClean synthesis process beilstein-journals.org
2-(1-adamantyl)-4-chlorophenol4-chlorophenolAdamantan-1-ol, ion-exchange sulfonic acid resin--- beilstein-journals.org

Alterations to the Oxan-4-yl Ring System (e.g., different positions of attachment, saturation levels, additional substituents)

The oxan-4-yl (tetrahydropyran) ring offers several possibilities for modification. The point of attachment to the phenol can be varied, although the 4-position is common. The saturation level of the ring could be altered to introduce unsaturation. Furthermore, additional substituents can be introduced on the oxan ring itself.

Derivatization of the Phenolic Hydroxyl Group to form Ethers or Esters

The phenolic hydroxyl group is a prime site for derivatization to form ethers and esters. These modifications can significantly alter the compound's polarity, hydrogen bonding capability, and metabolic stability.

Esterification: The reaction of the phenolic hydroxyl group with carboxylic acids or their derivatives (e.g., acyl chlorides) yields esters. smolecule.commdpi.com For instance, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818) was synthesized in good yield via an O-acylation reaction of 8-hydroxyquinolin-2(1H)-one with 4-chlorobenzoyl chloride in the presence of triethylamine. mdpi.com Pre-column derivatization with reagents like p-bromophenacyl bromide (p-BPB) has also been used to form esters for analytical purposes. rsc.org

Etherification: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis, where the phenoxide ion reacts with an alkyl halide. A related synthesis involves the reaction of a phenol with an alcohol in the presence of a catalyst.

Table 2: Examples of Phenolic Hydroxyl Group Derivatization

Derivative TypeReagents/ConditionsProduct ExampleReference
EsterCarboxylic acid, PCl₃N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide nih.gov
EsterAcyl chloride, triethylamine2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate mdpi.com
Esterp-bromophenacyl bromide (p-BPB)Br-derivatized diclofenac rsc.org

Introduction of Additional Substituents on the Phenolic Ring

The phenolic ring can undergo electrophilic aromatic substitution to introduce additional functional groups. The directing effects of the existing hydroxyl and chloro substituents will influence the position of the new substituent. The hydroxyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂), for example, in the synthesis of 2-chloro-4-nitrophenol (B164951). nist.gov

Halogenation: As discussed in section 6.1.

Alkylation: Introduction of an alkyl group, for instance, through Friedel-Crafts alkylation. beilstein-journals.org

Acylation: Introduction of an acyl group. google.com

Research on related structures, such as 4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol, demonstrates the introduction of a nitro group onto a chloro-substituted phenolic ring system. smolecule.com

Design and Synthesis of Poly-substituted Analogues with Tunable Properties

By combining the modification strategies discussed above, a wide array of poly-substituted analogues of 2-Chloro-4-(oxan-4-yl)phenol can be designed and synthesized. The goal of creating such analogues is often to achieve tunable properties, such as enhanced biological activity or improved physicochemical characteristics.

For example, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized, incorporating an oxadiazole ring and various aryl substituents. nih.gov One compound in this series, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, showed significant anticancer activity. nih.gov This highlights how multiple modifications—in this case, derivatization of the hydroxyl group into an amino-oxadiazole linkage and the introduction of a substituted aryl group—can lead to compounds with desirable biological properties.

The synthesis of these complex molecules often involves multi-step routes. For instance, the synthesis of the aforementioned oxadiazole analogues was a five-step process. nih.gov Similarly, the preparation of rafoxanide, a halogenated salicylanilide, involves a three-step synthesis starting from 4-chlorophenol. nih.gov

Exploration of Potential Applications in Specialized Chemical Domains Excluding Prohibited Categories

Utilization as a Building Block in Complex Organic Synthesis

The structure of 2-Chloro-4-(oxan-4-yl)phenol makes it a potentially versatile building block in multistep organic synthesis. Its utility stems from the distinct reactivity of the phenolic hydroxyl group, the chlorinated aromatic ring, and the stable oxane substituent.

The phenolic hydroxyl group is a key functional handle. In many synthetic routes, it is necessary to temporarily mask the reactivity of a hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. The tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols and phenols due to its stability in a variety of conditions, including in the presence of strong bases, organometallics, and hydrides. organic-chemistry.orgresearchgate.netwikipedia.org The formation of a THP ether involves the acid-catalyzed reaction of an alcohol or phenol (B47542) with 3,4-dihydro-2H-pyran. wikipedia.orgnih.govtubitak.gov.tr While the oxane ring in this compound is a substituent on the phenol ring rather than a protecting group on the oxygen, its presence demonstrates the chemical stability of this moiety, which would remain intact during various synthetic transformations.

The chloro-substituted phenol ring offers several avenues for molecular elaboration. Chloroarenes are valuable intermediates in manufacturing a range of fine chemicals, dyes, and pharmaceuticals. researchgate.net The chlorine atom and the hydroxyl group direct electrophilic aromatic substitution to specific positions on the ring. Furthermore, the chlorine atom can be replaced through nucleophilic aromatic substitution or participate in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This makes the compound a potential scaffold for constructing more complex molecular architectures.

Table 1: Potential Synthetic Transformations for this compound

Reaction TypeReagents & ConditionsPotential ProductPurpose in Synthesis
O-Alkylation Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)2-Chloro-1-methoxy-4-(oxan-4-yl)benzeneModification of the hydroxyl group
Cross-Coupling Boronic acid, Pd catalyst, Base2-(Aryl)-4-(oxan-4-yl)phenolFormation of new C-C bonds
Nitration HNO₃, H₂SO₄Nitrated derivative of the phenolIntroduction of a nitro group for further functionalization
Hydrodechlorination H₂, Pd catalyst4-(Oxan-4-yl)phenol (B3054824)Selective removal of the chlorine atom mdpi.comrsc.org

Design of Ligands for Coordination Chemistry and Catalysis

The molecular structure of this compound contains potential donor atoms that could coordinate with metal centers, suggesting its utility in ligand design for coordination chemistry and catalysis. The phenolic oxygen is a hard donor atom, capable of forming strong bonds with a variety of metal ions after deprotonation. The chlorine atom, with its lone pairs of electrons, can also act as a weak coordinating site.

Chlorophenols themselves are subjects of catalytic studies, often focusing on their degradation through oxidation or hydrodechlorination. mdpi.comnih.govwhiterose.ac.uk These studies demonstrate that the C-Cl bond can interact with metal catalyst surfaces, such as palladium. mdpi.comrsc.org This interaction is fundamental to catalytic processes and underscores the potential for the chlorophenol moiety to serve as part of a ligand scaffold that binds to a catalytically active metal.

A ligand incorporating the this compound framework could be designed where the phenolic oxygen acts as an anchoring point to a metal center. The electronic properties of the ligand, and consequently the reactivity of the metal center it coordinates, could be fine-tuned by the presence of the electron-withdrawing chlorine atom. The sterically bulky and chemically robust oxane group could also play a role in influencing the coordination sphere of the metal, potentially creating a specific steric environment that favors certain catalytic transformations.

Precursor for the Development of Advanced Polymeric or Supramolecular Materials

Phenolic compounds are foundational precursors for a wide range of polymeric materials, most notably phenolic resins. acs.orgebrary.net These resins are synthesized through the condensation reaction of phenols with aldehydes and are known for their high thermal stability and carbon yield, making them excellent precursors for advanced carbon materials. ebrary.netfrontiersin.org

Given its phenolic core, this compound could theoretically serve as a monomer in the synthesis of novel polymers. The reactivity of the aromatic ring at the positions ortho and para to the hydroxyl group allows for polymerization, similar to traditional phenolic resin production. acs.org The incorporation of this specific monomer could impart unique properties to the resulting polymer:

Chlorine Atom : The presence of chlorine could enhance flame retardancy and modify the electronic properties of the material.

Oxane Ring : This bulky, non-aromatic group would disrupt chain packing, potentially leading to materials with lower density, increased solubility in organic solvents, or altered morphological characteristics compared to polymers made from simpler phenols.

Lignin and other biosourced phenolic molecules are increasingly being investigated as renewable precursors for carbon materials and polymers. frontiersin.orgmdpi.com This trend highlights the ongoing interest in developing new functional monomers from substituted phenols. The unique substitution pattern of this compound positions it as a candidate for creating specialty polymers with tailored properties for applications in composites, coatings, or nanoporous carbons. ebrary.net

Development of Chemical Probes for Receptor Binding Studies

While no specific studies detailing the use of this compound as a chemical probe have been identified, its structural motifs are found in biologically active molecules. Chemical probes are small molecules used to study and manipulate biological systems, and their design often involves a scaffold that can be systematically modified to optimize binding to a target receptor.

The phenol group can act as both a hydrogen bond donor and acceptor, which is a critical interaction for molecular recognition in many biological systems. The chlorine atom can participate in halogen bonding and increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes and bind to hydrophobic pockets in proteins. The oxane ring is a common feature in many natural products and synthetic drugs, valued for its metabolic stability and its ability to orient substituents in defined three-dimensional space.

Therefore, this compound could serve as a fragment or starting point for the development of a library of compounds aimed at discovering new chemical probes. By using it as a core structure, chemists could synthesize derivatives through reactions like those described in section 7.1 to explore structure-activity relationships in receptor binding assays. However, it must be emphasized that this application is purely speculative and contingent on future research.

Future Research Directions and Unexplored Avenues for 2 Chloro 4 Oxan 4 Yl Phenol

Development of More Efficient and Sustainable Synthetic Routes (e.g., Green Chemistry Principles)

Current synthetic methodologies for substituted phenols often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research should prioritize the development of efficient and environmentally benign synthetic pathways to 2-Chloro-4-(oxan-4-yl)phenol, adhering to the principles of green chemistry.

Promising strategies could include:

Palladium-Catalyzed Cross-Coupling Reactions: Investigating the palladium-catalyzed hydroxylation of a corresponding aryl halide precursor. This approach offers high efficiency and functional group tolerance.

ipso-Hydroxylation of Arylboronic Acids: A particularly green route involves the ipso-hydroxylation of an appropriate arylboronic acid. This method often utilizes mild oxidants like hydrogen peroxide and can be performed in environmentally friendly solvents such as ethanol. nih.gov

Enzyme-Catalyzed Synthesis: Exploring the use of enzymes, such as phenol (B47542) hydroxylase, could offer a highly selective and sustainable method for the synthesis of the phenolic core.

These approaches would not only improve the efficiency and reduce the environmental impact of the synthesis but also potentially allow for greater control over the introduction of substituents, facilitating the creation of a library of related compounds.

Advanced Spectroscopic Studies for Dynamic Processes and Intermolecular Interactions

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and designing applications. Advanced spectroscopic techniques can provide deep insights into its dynamic processes and intermolecular interactions.

Future spectroscopic investigations could focus on:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond routine characterization, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the conformational dynamics of the oxane ring and its influence on the phenolic portion of the molecule.

Infrared (IR) and Raman Spectroscopy: These techniques are powerful tools for probing the hydrogen bonding interactions involving the phenolic hydroxyl group. acs.org Studying these interactions in various solvents and concentrations can reveal information about the compound's aggregation behavior and its potential as a hydrogen bond donor. acs.orgutwente.nl

UV-Visible Spectroscopy: Investigating the electronic absorption spectra in different solvents can shed light on the solvatochromic behavior and the nature of the electronic transitions within the molecule. aip.org

These studies will be instrumental in building a comprehensive picture of the molecule's structure-property relationships.

Comprehensive Computational Modeling for Predictive Understanding of Reactivity and Structure-Property Relationships

Computational chemistry offers a powerful and cost-effective means to predict and understand the chemical behavior of molecules. For this compound, computational modeling can provide valuable insights that complement experimental studies.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate a wide range of properties, including optimized geometries, vibrational frequencies, and electronic properties. semanticscholar.orgmdpi.comnlss.org.inresearchgate.net Such calculations can help in assigning spectroscopic data and understanding the effect of the chloro and oxanyl substituents on the electronic structure of the phenol ring. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: If the compound is explored for biological applications, QSAR models can be developed to correlate its structural features with its activity. nih.gov This can aid in the rational design of more potent analogues.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule in different environments, such as in solution or interacting with a biological target. This can provide insights into its conformational preferences and intermolecular interactions over time.

A robust computational model would be an invaluable tool for predicting reactivity, guiding experimental design, and accelerating the discovery of new applications.

Expanding the Scope of Chemical Transformations and Derivatization

The functional groups present in this compound—the phenolic hydroxyl group, the aromatic ring, and the oxane moiety—offer multiple sites for chemical modification. Exploring a wide range of chemical transformations and derivatizations is a critical step in unlocking the full potential of this scaffold.

Future research in this area could involve:

Reactions of the Phenolic Hydroxyl Group: This group can be readily derivatized through etherification, esterification, and silylation to modify the compound's solubility, polarity, and biological activity. nih.gov

Electrophilic Aromatic Substitution: The aromatic ring can undergo various electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation and acylation, to introduce additional functional groups.

Functionalization of the Oxane Ring: While the tetrahydropyran (B127337) ring is generally stable, its functionalization could be explored to introduce further diversity.

Cross-Coupling Reactions: The chloro-substituent could potentially be utilized in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Systematic exploration of these transformations will lead to a diverse library of derivatives with a wide range of physicochemical properties.

Rational Design and Synthesis of Novel Chemical Entities Based on the this compound Core Structure

The unique combination of a substituted phenol and a saturated heterocycle in this compound makes it an attractive core structure for the rational design and synthesis of novel chemical entities with potential applications in various fields.

Future directions for the application-oriented design of new molecules include:

Pharmaceuticals: The phenol motif is a common feature in many pharmaceuticals. nsf.govnih.gov The this compound core could be used as a starting point for the design of new therapeutic agents. By introducing pharmacophoric groups through the derivatization strategies mentioned above, it may be possible to develop compounds with specific biological activities. The use of phenol bioisosteres could also be explored to improve drug-like properties. nih.govresearchgate.net

Agrochemicals: Substituted phenols are also prevalent in agrochemicals. The structural features of this compound could be exploited to design new herbicides, fungicides, or insecticides.

Materials Science: Phenolic compounds are used in the development of polymers and functional materials. nih.govresearchgate.netntu.edu.sg The reactivity of the phenolic hydroxyl group and the aromatic ring could be utilized for polymerization or for grafting onto surfaces to create materials with tailored properties. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-(oxan-4-yl)phenol, and how can intermediates be optimized?

A multi-step approach is typically employed for chlorinated phenolic derivatives. For example, Friedel-Crafts alkylation/acylation (using AlCl₃ as a catalyst) can introduce substituents to the aromatic ring, followed by oxane (tetrahydropyran) ring formation via cyclization under acidic or basic conditions . Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high yields. Optimization should focus on reaction temperature (e.g., 0–5°C for halogenation steps to minimize side products) and stoichiometric ratios (e.g., 1.2:1 molar ratio of oxane precursor to chlorophenol derivative) .

Q. How can crystallography tools like SHELX and ORTEP-3 aid in structural characterization?

Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement resolves bond angles, torsional strains, and hydrogen-bonding networks in chlorinated aromatics . For visualization, ORTEP-3 generates thermal ellipsoid plots to assess positional disorder in the oxane ring or chlorine substituents . Key parameters include R-factor convergence (<5%), anisotropic displacement parameters for heavy atoms (Cl, O), and validation via CIF check using PLATON .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in pharmacological studies be resolved?

Contradictions often arise from polymorphic forms or solvent polarity mismatches. Use HPLC (C18 column, methanol/water 70:30 v/v, UV detection at 254 nm) to quantify solubility across solvents (e.g., DMSO, PBS). For low aqueous solubility, co-solvency studies with cyclodextrins or PEG-based matrices improve bioavailability . Differential Scanning Calorimetry (DSC) identifies polymorphs by comparing melting endotherms (±2°C tolerance) .

Q. What strategies address spectral inconsistencies in NMR and mass spectrometry?

For NMR:

  • ¹³C DEPT-135 : Distinguish CH₂ groups in the oxane ring from quaternary carbons.
  • ²D NOESY : Resolve spatial proximity between the chlorine substituent and oxane protons. For MS: High-resolution ESI-MS (HRMS) with isotopic pattern matching (Cl: ³⁵Cl/³⁷Cl ~3:1 ratio) confirms molecular ion [M+H]⁺. Discrepancies may arise from in-source fragmentation; use lower ionization energies (20–30 eV) .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates Fukui indices to identify electrophilic sites (e.g., para to -OH group). Solvent effects (PCM model for DMF or THF) refine activation energies for Suzuki-Miyaura coupling . Compare HOMO-LUMO gaps (<5 eV suggests higher reactivity) with experimental yields to validate models .

Methodological Considerations

Q. What analytical workflows validate purity for biological assays?

  • HPLC-PDA : Purity >98% (retention time ±0.1 min, peak area integration).
  • Elemental Analysis : %C, %H, %Cl within ±0.3% of theoretical values.
  • Karl Fischer Titration : Moisture content <0.5% to prevent hydrolysis of the oxane ring .

Q. How to design stability studies under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via LC-MS.
  • Photostability : Expose to UV light (320–400 nm) for 48h; quantify cis-trans isomerism using ¹H NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.